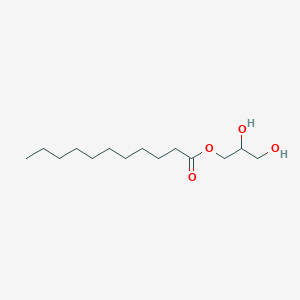

Undecanoic acid, 2,3-dihydroxypropyl ester

Overview

Description

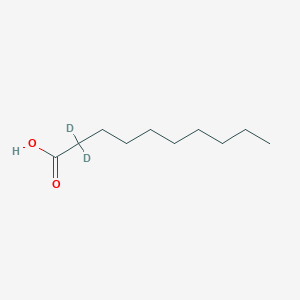

Undecanoic acid, 2,3-dihydroxypropyl ester, also known as 1-Undecanoyl-rac-glycerol, is the 2,3-dihydroxypropyl ester of undecanoic acid . Undecanoic acid is a medium chain free fatty acid . It has a molecular formula of C14H28O4 and a molecular weight of 260.37 .

Chemical Reactions Analysis

Esters, including undecanoic acid, 2,3-dihydroxypropyl ester, typically undergo a reaction called hydrolysis, which is the breaking of the ester bond by water . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Scientific Research Applications

Lipid Metabolism and Biochemistry

2,3-dihydroxypropyl Undecanoate is a monoacylglycerol (MAG) with a single fatty acid chain attached to a glycerol backbone. Researchers study its involvement in lipid metabolism and cellular signaling pathways. It serves as a substrate for enzymes involved in glycerolipid synthesis, contributing to lipid homeostasis within cells .

Drug Delivery Systems

Due to its amphiphilic nature, 2,3-dihydroxypropyl Undecanoate can be incorporated into lipid-based drug delivery systems. Researchers explore its potential as an excipient in micelles, liposomes, and nanoemulsions. These formulations enhance drug solubility, stability, and targeted delivery .

Cosmetic and Personal Care Products

As a skin-friendly lipid, 2,3-dihydroxypropyl Undecanoate finds applications in cosmetics and personal care products. It acts as an emollient, moisturizer, and skin-conditioning agent. Its hydrophilic head and hydrophobic tail contribute to skin barrier repair and hydration .

Biomedical Research

Scientists investigate the effects of 2,3-dihydroxypropyl Undecanoate on cell membranes, lipid rafts, and lipid-protein interactions. Its unique structure influences membrane fluidity and protein function. Additionally, it may modulate cellular responses and signaling pathways .

Nutritional Science

Researchers explore the dietary impact of 2,3-dihydroxypropyl Undecanoate. It occurs naturally in certain foods and edible oils. Understanding its metabolism and bioavailability contributes to our knowledge of dietary lipids and their health effects .

Synthetic Chemistry and Lipidomics

Chemists synthesize 2,3-dihydroxypropyl Undecanoate for lipidomics studies. Its characterization aids in lipid profiling and quantification. Mass spectrometry and chromatography techniques allow researchers to identify and quantify this compound in biological samples .

Safety and Hazards

Undecanoic acid, 2,3-dihydroxypropyl ester, should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of skin contact, wash off immediately with plenty of water . If swallowed, drink plenty of water and seek medical attention if symptoms occur .

properties

IUPAC Name |

2,3-dihydroxypropyl undecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPAWKRVXYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439326 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecanoic acid, 2,3-dihydroxypropyl ester | |

CAS RN |

64633-19-8 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3026008.png)